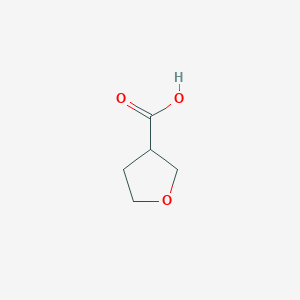

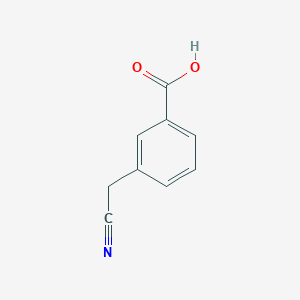

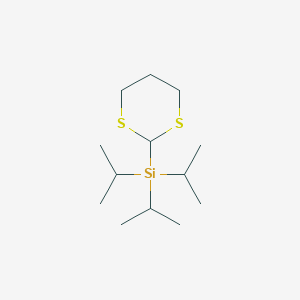

![molecular formula C9H12N2O4S B120348 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 302964-02-9](/img/structure/B120348.png)

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

“2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” is a chemical compound that contains an amino acid scaffold . It is also known as 2-N-Boc-Amino-thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of compounds similar to “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . Another method involves the coupling of (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole (CDI), followed by 1,3,4-thiadiazole ring formation via diacylhydrazines derivative and deprotection .

Molecular Structure Analysis

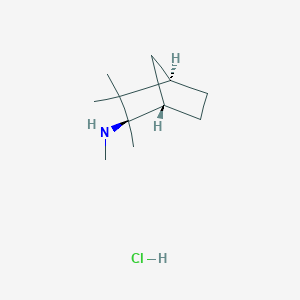

The molecular structure of “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a carboxylic acid group and a tert-butoxycarbonyl-protected amino group .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Physical And Chemical Properties Analysis

The molecular weight of “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” is 244.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the sources.

Aplicaciones Científicas De Investigación

Biochemical Reagent

This compound is primarily used as a biochemical reagent . It’s a derivative of amines and plays a crucial role in various biochemical reactions.

Protein Assembly

It can be used as a reactant for protein assembly directed by synthetic molecular recognition motifs . This process is essential in the field of biochemistry and molecular biology.

Synthesis of Gramicidin S Cyclic Analogs

This compound can be used in the solid-phase synthesis of gramicidin S cyclic analogs . These analogs have antibiotic and hemolytic activities, making them useful in medical research.

Synthesis of HCV Protease Inhibitor Modified Analogs

It can be used in the synthesis of Hepatitis C Virus (HCV) protease inhibitor modified analogs . This could potentially lead to the development of new treatments for Hepatitis C.

Solid Phase Synthesis of Peptidic V1a Receptor Agonists

This compound can be used in the solid-phase synthesis of peptidic V1a receptor agonists . These agonists can be used in the treatment of various disorders like depression, anxiety, and schizophrenia.

Molecular Spacer/Linker

It is generally used as a molecular spacer/linker . This application is particularly useful in the field of synthetic chemistry where it can be used to connect two different molecules together.

Synthesis of Biotinylated HaloLigands

This compound can be used in the synthesis of biotinylated HaloLigands . These ligands can be used to prepare quantum dot adducts for HaloTag protein-mediated specific labeling of live cells.

Synthesis of Ornithine Derivatives

It can be used in the synthesis of ornithine derivatives . Ornithine is an important amino acid in the urea cycle and its derivatives have various applications in biological research.

Safety and Hazards

Direcciones Futuras

The future directions for “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential uses in organic synthesis, particularly in the synthesis of peptides . Additionally, the development of more efficient and selective synthesis methods could also be a focus of future research .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed when necessary, allowing the amine to participate in further reactions .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides , suggesting that they may play a role in protein synthesis or modification.

Pharmacokinetics

Similar compounds have been noted for their use in peptide synthesis, which suggests they may be well-absorbed and distributed in biological systems .

Result of Action

Similar compounds have been used in the synthesis of peptides , suggesting that they may have a role in protein synthesis or modification.

Action Environment

The action of 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s reactivity . Additionally, temperature can influence the rate of reactions involving this compound .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFLEDLPOVONCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624128 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |

CAS RN |

302964-02-9 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

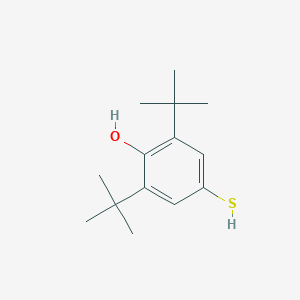

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)